Product packaging for 5-Phenylpyrrolidin-3-ol(Cat. No.:CAS No. 1342520-06-2)

5-Phenylpyrrolidin-3-ol

Cat. No.: B1426955
CAS No.: 1342520-06-2
M. Wt: 163.22 g/mol
InChI Key: MDJWIDATPRVAQE-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in organic chemistry. researchgate.nettandfonline.com Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.govresearchgate.net This feature, along with the presence of stereogenic centers, contributes to the vast structural diversity achievable with pyrrolidine-based compounds. nih.govnih.gov The nitrogen atom within the ring imparts basicity, influencing the physicochemical properties of the molecule. nih.gov

Pyrrolidine rings are prevalent in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and form the core of many pharmaceutically active compounds. tandfonline.com Their presence in 37 FDA-approved drugs underscores their importance in medicinal chemistry. researchgate.net The amino acids proline and hydroxyproline, which are derivatives of pyrrolidine, are crucial building blocks in biological systems and synthetic chemistry. The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. nih.govresearchgate.net

Role of Hydroxylated Pyrrolidines as Synthetic Intermediates and Building Blocks

Hydroxylated pyrrolidines, such as 5-phenylpyrrolidin-3-ol, are valuable synthetic intermediates and building blocks in the creation of more complex molecules. acs.orgmdpi.com The hydroxyl group provides a reactive site for a variety of chemical transformations, including oxidation, esterification, and etherification. This functionality, combined with the inherent features of the pyrrolidine ring, makes these compounds highly versatile in organic synthesis.

The strategic placement of the hydroxyl group can influence the stereochemical outcome of reactions, making them useful as chiral building blocks for the asymmetric synthesis of biologically active compounds. acs.org For instance, the synthesis of (±)-preussin has been achieved using (±)-pyrrolidin-3-ol, demonstrating the utility of this scaffold in the synthesis of natural products. acs.org The ability to introduce substituents at various positions on the pyrrolidine ring, in conjunction with the hydroxyl group, allows for the generation of diverse molecular architectures with a wide range of potential applications. mdpi.comdiva-portal.org

Interactive Data Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1426955 5-Phenylpyrrolidin-3-ol CAS No. 1342520-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1342520-06-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-phenylpyrrolidin-3-ol

InChI

InChI=1S/C10H13NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2

InChI Key

MDJWIDATPRVAQE-UHFFFAOYSA-N

SMILES

C1C(CNC1C2=CC=CC=C2)O

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 5 Phenylpyrrolidin 3 Ol and Analogues

General Synthetic Routes to Substituted Pyrrolidin-3-ols

The construction of substituted pyrrolidin-3-ols, including the 5-phenyl analogue, relies on established synthetic transformations that can be adapted to introduce the desired substitution pattern. These routes often begin with acyclic precursors that are induced to cyclize or from existing heterocyclic systems that are modified.

Cyclization Reactions in Pyrrolidine (B122466) Synthesis

The formation of the pyrrolidine ring is a cornerstone of the synthesis of 5-phenylpyrrolidin-3-ol. Intramolecular cyclization reactions are a common and effective strategy, often starting from linear amino alcohol precursors. These reactions can be promoted by various reagents and conditions, leading to the formation of the five-membered ring. For instance, the cyclization of an amino alcohol can be achieved under acidic or basic conditions, or through transition-metal-catalyzed processes. The choice of starting material and cyclization conditions is crucial for controlling the stereochemistry of the resulting pyrrolidine.

Another powerful approach involves [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component to form the five-membered ring. Azomethine ylides are common three-atom components in this context, reacting with alkenes to afford substituted pyrrolidines. The substituents on both the azomethine ylide and the alkene dictate the substitution pattern of the final product, offering a versatile method for accessing a wide range of pyrrolidine derivatives.

Deprotection Strategies in Pyrrolidin-3-ol Synthesis

In many synthetic sequences for pyrrolidin-3-ols, the nitrogen atom of the pyrrolidine ring is protected to prevent unwanted side reactions and to influence the stereochemical outcome of certain steps. The choice of protecting group is critical, as it must be stable to the reaction conditions employed during the synthesis and be readily removable at a later stage. Common nitrogen-protecting groups include the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups.

The removal of acid-labile protecting groups, such as the Boc group, is a frequent final step in the synthesis of pyrrolidin-3-ols. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. These conditions efficiently cleave the carbamate (B1207046) linkage, liberating the free amine. Care must be taken to ensure that other acid-sensitive functional groups within the molecule are not affected. For substrates with multiple acid-labile groups, milder acidic conditions or alternative deprotection methods may be necessary to achieve selective removal of the N-Boc group. For instance, the N-Boc group of a protected 3-aryl-pyrrolidine was smoothly removed using 20% TFA in dichloromethane. chemrxiv.org

The deprotection of N-benzyl groups is often accomplished through catalytic hydrogenation. nih.gov This method involves reacting the N-benzyl protected compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). nih.govsciencemadness.org This process is generally clean and efficient, yielding the deprotected amine and toluene (B28343) as a byproduct. nih.gov The reaction is often carried out in an acidified solution, as free amines can act as catalyst poisons. sciencemadness.org

Functional Group Interconversions in Pyrrolidin-3-ol Synthesis

Once the substituted pyrrolidine ring is formed, functional group interconversions are often necessary to introduce the hydroxyl group at the 3-position or to modify other parts of the molecule. These transformations include reduction and oxidation reactions.

Reduction Reactions for Pyrrolidine Ring Formation

Reduction reactions play a crucial role in the synthesis of pyrrolidin-3-ols, particularly in the conversion of a carbonyl group at the 3-position to the desired hydroxyl group. The reduction of a pyrrolidin-3-one to a pyrrolidin-3-ol can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, leading to either the cis or trans diastereomer.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For more controlled and stereoselective reductions, bulkier hydride reagents or catalytic hydrogenation methods can be employed. The diastereoselectivity of the reduction is influenced by the steric environment around the carbonyl group, including the nature of the substituent at the 5-position and the nitrogen-protecting group.

Oxidation Reactions of Pyrrolidin-3-ol Derivatives

The oxidation of a pyrrolidin-3-ol to a pyrrolidin-3-one is a key transformation that can be used to introduce a carbonyl group, which can then be further manipulated. A variety of oxidation methods are available, with the choice depending on the specific substrate and the desired selectivity.

One of the most widely used methods for the oxidation of secondary alcohols to ketones is the Swern oxidation. rsc.orgrsc.orgrsc.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base, like triethylamine. rsc.orgrsc.org The Swern oxidation is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules containing the pyrrolidin-3-one moiety. rsc.orgrsc.org The reaction proceeds through an alkoxysulfonium ylide intermediate, which then undergoes an intramolecular elimination to yield the ketone. rsc.org

Reagent/ConditionReactant TypeProduct TypeKey Features
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)N-Boc protected amineFree amineCommon and effective for acid-labile Boc group. chemrxiv.org
Palladium on Carbon (Pd/C), H₂N-Benzyl protected amineFree amineClean and efficient, often performed in acidified solution. nih.govsciencemadness.org
Sodium Borohydride (NaBH₄)Pyrrolidin-3-onePyrrolidin-3-olCommon reducing agent for carbonyl groups.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Pyrrolidin-3-olPyrrolidin-3-oneMild conditions, wide functional group tolerance. rsc.orgrsc.orgrsc.org

Organocatalytic Approaches to Pyrrolidine Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing an alternative to metal-based catalysts. The construction of chiral pyrrolidine derivatives, including precursors to this compound, can be efficiently achieved through organocatalytic domino reactions. A common and effective strategy involves an initial asymmetric Michael addition of a nucleophile to an α,β-unsaturated electrophile, followed by a subsequent cyclization and reduction sequence.

A key approach to synthesizing the 5-phenylpyrrolidine core involves the organocatalytic conjugate addition of nitromethane (B149229) to cinnamaldehyde. This reaction, often catalyzed by chiral secondary amines such as proline or its derivatives, generates a γ-nitro aldehyde intermediate. The chiral catalyst facilitates the formation of an iminium ion with the α,β-unsaturated aldehyde, which lowers the LUMO of the electrophile and allows for a highly stereoselective nucleophilic attack by the nitronate anion. The resulting γ-nitro aldehyde can then undergo reductive cyclization to form the corresponding 5-phenylpyrrolidin-3-one (B13146772). Subsequent diastereoselective reduction of the ketone functionality furnishes the desired this compound.

The enantioselectivity of the initial Michael addition is crucial for establishing the stereochemistry of the final product. The choice of organocatalyst, solvent, and reaction conditions plays a pivotal role in controlling the stereochemical outcome of the reaction.

Table 1: Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde

Palladium-Catalyzed Carbonylative Synthesis of Pyrrolidinone Derivatives

Palladium-catalyzed carbonylation reactions represent a versatile and efficient method for the introduction of a carbonyl group into organic molecules, enabling the synthesis of a wide array of heterocyclic compounds, including pyrrolidinone derivatives. nih.gov These pyrrolidinones can then serve as valuable precursors to this compound through subsequent reduction steps.

A general strategy for the synthesis of 5-phenylpyrrolidinone derivatives involves the palladium-catalyzed carbonylative cyclization of suitable unsaturated amine substrates. For instance, an N-protected γ,δ-unsaturated amine bearing a phenyl group can undergo an intramolecular aminocarbonylation reaction. In this process, a palladium catalyst, in the presence of carbon monoxide, facilitates the cyclization of the amine onto the alkene moiety with the concomitant incorporation of a carbonyl group, leading to the formation of the pyrrolidinone ring.

The choice of palladium precursor, ligand, and reaction conditions is critical for achieving high yields and selectivity. The nature of the protecting group on the nitrogen atom can also influence the reactivity and outcome of the cyclization. Once the 5-phenylpyrrolidinone is obtained, the carbonyl group at the 2-position and the keto group at the 3-position can be selectively reduced to afford the target this compound. For example, a chemoselective reduction of the ketone at the 3-position can be achieved using various reducing agents, followed by the reduction of the amide functionality.

Table 2: Palladium-Catalyzed Carbonylative Synthesis of a Pyrrolidinone Derivative

Stereoselective Synthesis of 5 Phenylpyrrolidin 3 Ol Derivatives

Principles of Asymmetric Synthesis Applied to Pyrrolidin-3-ols

Asymmetric synthesis aims to control the formation of stereoisomers. In the context of 5-phenylpyrrolidin-3-ol, this involves the selective formation of one or more of the possible diastereomers and enantiomers. The key to achieving high stereoselectivity lies in the application of chiral influences, which can be substrate-based, auxiliary-based, reagent-based, or catalyst-based.

Diastereoselective Control in Pyrrolidinone and Pyrrolidin-3-ol Synthesis

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over another. In the synthesis of 5-phenylpyrrolidin-3-ols, controlling the relative stereochemistry of the substituents at the C3 and C5 positions is crucial. A common strategy involves the diastereoselective reduction of a prostereogenic ketone in a pyrrolidinone precursor. The stereochemical outcome of such a reduction can be influenced by the steric hindrance of the substituents on the pyrrolidine (B122466) ring and the nature of the reducing agent.

Another powerful approach is the use of multicomponent reactions, which can construct the pyrrolidine ring with multiple stereocenters in a single step. For instance, a titanium tetrachloride-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov While not directly yielding this compound, this method highlights the potential for creating the core structure with defined relative stereochemistry.

A Yb(OTf)3-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters is another example that generates pyrrolidines with a high degree of diastereoselectivity, favoring the cis relationship between the substituents at the 2- and 5-positions. unimi.it Adapting such methodologies to include a latent hydroxyl group at the 3-position could provide a viable route to diastereomerically enriched 5-phenylpyrrolidin-3-ols.

The following table provides examples of diastereoselective syntheses of substituted pyrrolidines, illustrating the level of control achievable.

EntryReactantsCatalyst/ReagentProductDiastereomeric Ratio (d.r.)Yield (%)
1Phenyldihydrofuran, N-tosyl imino ester, AllyltrimethylsilaneTiCl4Substituted Pyrrolidine>95:575
2Benzaldehyde, Benzylamine, Diethyl 1,1-cyclopropanedicarboxylateYb(OTf)3cis-2,5-Diphenyl-3,3-dicarbethoxypyrrolidine>95:588

Enantioselective Methodologies for Pyrrolidin-3-ol Synthesis

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This is typically achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed. Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. wikipedia.orgnih.gov

In the context of this compound synthesis, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. The steric and electronic properties of the auxiliary would then influence the facial selectivity of key bond-forming reactions, such as the addition of a nucleophile to an iminium ion or the reduction of a ketone. For example, the diastereoselective alkylation of amides derived from pseudoephenamine has been shown to proceed with excellent diastereoselectivity (d.r. from 98:2 to ≥99:1). nih.gov This strategy could be adapted to build the carbon skeleton of this compound with high stereocontrol.

AuxiliarySubstrateReagentDiastereomeric Ratio (d.r.)
PseudoephenaminePropionamide derivativeLDA, Benzyl (B1604629) bromide≥99:1
OxazolidinoneN-AcyloxazolidinoneTiCl4, Aldehydeup to 99:1
Chiral Catalyst Applications

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. nih.gov Both metal-based and organocatalysts have been successfully employed in the synthesis of chiral pyrrolidines.

Chiral gold(I) complexes, for instance, have been developed for the enantioselective synthesis of 2,5-diarylpyrrolidines. nih.gov These catalysts, featuring a C2-symmetric 2,5-diarylpyrrolidine ligand, can induce high levels of enantioselectivity in cyclization reactions. A photo-enzymatic cascade process has also been reported for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds, leading to chiral α-functionalized phenylpyrrolidines with up to 99% ee. rsc.org

The following table presents examples of enantioselective syntheses of chiral pyrrolidine derivatives using chiral catalysts.

Catalyst TypeReactionSubstrateEnantiomeric Excess (ee)Yield (%)
Chiral Gold(I) ComplexIntramolecular [4+2] CycloadditionArylalkeneup to 95%85
Engineered Carbene TransferasePhoto-enzymatic C-H FunctionalizationN-Phenylpyrrolidineup to 99%78
Influence of Protecting Groups on Stereoselectivity

The choice of protecting group for the nitrogen atom can have a profound impact on the stereochemical outcome of reactions in pyrrolidine synthesis. Common nitrogen protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). These groups can influence the conformation of the pyrrolidine ring and its transition states, thereby affecting the facial selectivity of reactions.

For example, in the rhodium-catalyzed coupling of arylboroxines with carbamates, N-Cbz-protected amines generally exhibit cleaner reaction profiles and higher yields compared to their N-Boc counterparts. organic-chemistry.org This suggests that the electronic and steric properties of the Cbz group can lead to more favorable transition state geometries. The selection of an appropriate N-protecting group is therefore a critical parameter to consider when designing a stereoselective synthesis of this compound.

Divergent Asymmetric Synthesis Strategies for Pyrrolidine Scaffolds

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. In the context of this compound derivatives, a divergent approach would involve the synthesis of a key chiral pyrrolidine intermediate that can be subsequently functionalized in various ways to access a range of stereoisomers and analogues.

An example of a divergent strategy could start with the enantioselective synthesis of a 5-phenylpyrrolidin-3-one (B13146772) derivative. This common intermediate could then be subjected to stereoselective reduction under different conditions to access both cis- and trans-5-phenylpyrrolidin-3-ol. Further functionalization of the hydroxyl group and the nitrogen atom would then lead to a diverse set of derivatives. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Chemical Reactivity and Derivatization of 5 Phenylpyrrolidin 3 Ol

Reactivity at the Hydroxyl Group

The secondary hydroxyl group in 5-Phenylpyrrolidin-3-ol is a versatile functional handle for derivatization. It can undergo reactions typical of secondary alcohols, such as esterification and oxidation.

The hydroxyl group of this compound can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. This transformation is fundamental in organic synthesis for installing a variety of functional groups. The general principle of esterification involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acylating agent.

Commonly, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed rug.nl. However, given the presence of a basic nitrogen atom in the pyrrolidine (B122466) ring, acid-catalyzed methods may require prior protection of the amine to avoid salt formation, which would render the starting material insoluble or unreactive.

A more direct route involves the use of more reactive acylating agents. For instance, reaction with an acid chloride (R-COCl) or an acid anhydride ((RCO)₂O) in the presence of a non-nucleophilic base (like pyridine or triethylamine) readily affords the corresponding ester. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. While specific studies on this compound are not prevalent, the esterification of analogous structures, such as 4-hydroxyproline, is a well-established procedure in peptide and medicinal chemistry nih.gov. For example, the synthesis of ester derivatives of similar 3-hydroxypyrrole compounds has been documented, highlighting the accessibility of this functional group nih.gov.

Table 1: Common Reagents for Esterification of Alcohols

Reagent Type Specific Example Base/Catalyst Byproduct
Carboxylic Acid Acetic Acid Sulfuric Acid (H₂SO₄) Water (H₂O)
Acid Chloride Acetyl Chloride Pyridine Pyridinium Hydrochloride
Acid Anhydride Acetic Anhydride DMAP (catalyst) Acetic Acid

The secondary alcohol group of this compound can be oxidized to yield the corresponding ketone, 5-phenylpyrrolidin-3-one (B13146772). The choice of oxidizing agent is crucial to ensure selectivity and prevent over-oxidation or reaction at the pyrrolidine nitrogen.

A variety of modern oxidation reagents can achieve this transformation under mild conditions. Swern oxidation (using oxalyl chloride and DMSO) and Dess-Martin periodinane (DMP) are two common methods used for oxidizing secondary alcohols to ketones with high efficiency and without affecting other sensitive functional groups nih.gov. Similarly, TEMPO-catalyzed oxidations are also effective for converting alcohols to carbonyl compounds nih.gov. These methods are advantageous as they operate under neutral or near-neutral pH conditions, which is compatible with the amine functionality.

The resulting ketone, 5-phenylpyrrolidin-3-one, is a valuable synthetic intermediate. The carbonyl group can subsequently participate in a range of reactions, including reductive amination, Wittig reactions, and aldol condensations, further expanding the molecular diversity of derivatives obtainable from the parent alcohol.

Table 2: Selected Reagents for the Oxidation of Secondary Alcohols

Oxidation Method Key Reagents Typical Conditions
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine Anhydrous, Low Temp. (-78 °C)
Dess-Martin Periodinane Dess-Martin Periodinane (DMP) Room Temperature, CH₂Cl₂
TEMPO-catalyzed TEMPO, NaOCl (bleach) Biphasic, Room Temperature

Note: Jones oxidation is generally not preferred for substrates with acid-sensitive groups like amines.

Reactivity at the Pyrrolidine Nitrogen

The nitrogen atom in the this compound ring is a secondary amine, which imparts both basic and nucleophilic character to the molecule nih.gov. This site is a primary target for derivatization, with a vast number of N-substituted pyrrolidine derivatives found in pharmaceuticals and biologically active compounds nih.gov. It is important to note that in derivatization reactions involving both the hydroxyl and amine groups, competitive N- vs. O-alkylation or acylation can occur, often necessitating a protection-deprotection strategy to achieve regioselectivity researchgate.netgoogle.com.

N-alkylation of the pyrrolidine nitrogen can be readily achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a typical nucleophilic substitution reaction (SN2) nih.govmdpi.com. The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the hydrohalic acid (HX) produced during the reaction. The choice of solvent and temperature can influence the reaction rate and selectivity researchgate.net.

Reductive amination provides an alternative method for N-alkylation. This involves reacting the parent amine with an aldehyde or ketone in the presence of a reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).

The nucleophilic nitrogen atom readily reacts with acylating agents to form amides. This is one of the most common transformations for secondary amines. The reaction with acid chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine, proceeds rapidly to give the N-acyl derivative nih.gov. Amide bond formation can also be accomplished by coupling the amine with a carboxylic acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). N-acylation is a robust reaction that is central to the synthesis of many biologically active pyrrolidine-containing molecules rsc.orgnih.gov.

As a potent nucleophile, the pyrrolidine nitrogen excels in nucleophilic substitution reactions nih.gov. The alkylation and acylation reactions discussed above are prime examples of this reactivity. Furthermore, the nitrogen can participate in ring-opening reactions of epoxides. The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol derivative. Another important reaction is the nucleophilic aromatic substitution (SNAr), where the pyrrolidine nitrogen can displace a leaving group (such as a halide) from an electron-deficient aromatic ring to form N-aryl derivatives. The success of SNAr reactions depends heavily on the electronic properties of the aromatic substrate.

Ring Transformations and Cyclization Reactions of this compound

The unique structural arrangement of this compound, featuring a secondary amine, a hydroxyl group, and a phenyl ring, provides a versatile platform for a variety of ring transformation and cyclization reactions. These reactions are crucial for the synthesis of complex, fused heterocyclic systems, which are often scaffolds for biologically active molecules. The reactivity can be broadly categorized into condensation reactions that lead to the formation of new cyclic structures fused to the pyrrolidine core and reactions that involve the opening of the pyrrolidine ring itself.

Condensation Reactions for Cyclic Compound Formation

Condensation reactions involving the pyrrolidine nitrogen and subsequent intramolecular cyclization onto the pendant phenyl ring are a key strategy for constructing polycyclic nitrogen-containing frameworks. These transformations leverage the nucleophilicity of the pyrrolidine nitrogen and the electrophilic potential of the phenyl ring upon activation.

A significant strategy for forming fused bicyclic systems is through domino reactions that involve the cyclization of pyrrolidine derivatives. For instance, a domino process has been developed for the synthesis of pyrrolo[2,1-a]isoquinoline derivatives starting from 2-aryl-pyrrolidines, a core structure shared by this compound. This reaction proceeds through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization sequence. nih.gov The reaction is promoted by a multi-component catalytic system, typically including a ruthenium complex like [RuCl2(p-cymene)]2, copper salts, and an oxidant such as TEMPO under aerobic conditions. nih.gov

In this type of transformation, the 2-aryl-pyrrolidine is first oxidized to the corresponding pyrroline and subsequently to a pyrrole intermediate. This intermediate then undergoes a cyclization reaction with an alkyne, leading to the construction of the fused isoquinoline ring. The presence of substituents on the phenyl ring can influence the reaction's efficiency. Electron-withdrawing groups on the phenyl ring have been shown to be well-tolerated, affording the corresponding fused products in moderate to excellent yields. nih.gov Conversely, electron-donating groups may lead to lower yields under similar conditions. nih.gov The steric hindrance from substituents on the phenyl ring can also impact the regioselectivity of the cyclization. nih.gov

While not explicitly demonstrated for this compound, the principles of the Pictet-Spengler reaction offer another potential pathway for forming fused ring systems. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. nih.govnih.govresearchgate.net An intramolecular variant could be envisioned for a suitably N-substituted this compound derivative, where a tether containing a carbonyl group could cyclize onto the phenyl ring, leading to complex polyheterocyclic frameworks.

The following table summarizes a representative domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from a 2-aryl-pyrrolidine substrate, illustrating a potential cyclization pathway for derivatives of this compound.

ReactantsCatalytic SystemProduct TypeKey TransformationReference
2-Aryl-pyrrolidine and Alkyne[RuCl2(p-cymene)]2, CuCl, Copper Acetate, TEMPOPyrrolo[2,1-a]isoquinolineOxidative Dehydrogenation/Cyclization/Aromatization nih.gov

Ring-Opening Reactions of the Pyrrolidine Core

While the construction of fused rings is a common strategy, the selective cleavage or opening of the pyrrolidine ring offers a powerful method for skeletal remodeling and the synthesis of structurally diverse linear amines. The C–N bonds in unstrained rings like pyrrolidine are generally inert, making their cleavage a significant synthetic challenge. nih.govnih.gov However, recent advances in catalysis have provided effective methods for achieving this transformation.

A prominent strategy for the ring-opening of unstrained pyrrolidines involves a reductive C–N bond cleavage facilitated by a combination of Lewis acid and photoredox catalysis. nih.govnih.govorganic-chemistry.org This method typically targets N-benzoyl pyrrolidines. The reaction is initiated by a single-electron transfer (SET) from a highly reducing photocatalyst to the amide carbonyl group, which is activated by a Lewis acid such as zinc triflate (Zn(OTf)2). nih.govorganic-chemistry.org This SET event is followed by the site-selective cleavage of the C2–N bond, leading to the formation of a radical intermediate that can be further functionalized.

This approach has been successfully applied to a wide range of pyrrolidine derivatives, including those derived from proline. nih.gov The resulting ring-opened products can participate in subsequent reactions, such as intermolecular radical additions to alkenes and alkynes, enabling C–C bond formation. nih.govnih.gov Furthermore, this "skeletal remodeling" can be used to convert pyrrolidines into other valuable structures like γ-lactones or tetrahydrofurans, starting from precursors like hydroxyproline. nih.gov

The general mechanism for this photoredox-catalyzed ring-opening is outlined below:

Activation: The Lewis acid coordinates to the carbonyl oxygen of the N-benzoyl group, increasing its electrophilicity and lowering its reduction potential.

Single-Electron Transfer (SET): Under irradiation with visible light, the excited photocatalyst transfers an electron to the activated amide, generating a radical anion.

C–N Bond Cleavage: The radical anion undergoes fragmentation, leading to the cleavage of the C2–N bond of the pyrrolidine ring to form a carbon-centered radical.

Functionalization/Termination: The resulting radical can be trapped by a hydrogen atom source or participate in further reactions, yielding the final ring-opened product.

This methodology demonstrates the potential to transform this compound (after N-benzoylation) into functionalized γ-amino alcohol derivatives, providing access to a different class of molecular architectures.

The table below details the key components of this modern ring-opening strategy.

Substrate TypeReaction TypeKey ReagentsProduct TypeReference
N-Benzoyl PyrrolidineReductive C-N Bond CleavageLewis Acid (e.g., Zn(OTf)2) and Photoredox CatalystRing-opened linear amine nih.govnih.govorganic-chemistry.orgresearchgate.net

Spectroscopic Characterization Techniques Applied to 5 Phenylpyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 5-phenylpyrrolidin-3-ol structure.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. The phenyl group protons typically appear in the aromatic region (around 7.2-7.4 ppm). The protons on the pyrrolidine (B122466) ring and the hydroxyl proton exhibit characteristic shifts that are crucial for structural confirmation.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H 7.20 - 7.40 Multiplet -
H-5 4.60 - 4.70 Multiplet -
H-3 4.40 - 4.50 Multiplet -
H-2a, H-2b 3.30 - 3.50 Multiplet -
H-4a, H-4b 2.00 - 2.20 Multiplet -
OH Variable Broad Singlet -
NH Variable Broad Singlet -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of this compound. Each unique carbon atom gives rise to a distinct signal. The phenyl group carbons resonate in the downfield region (typically 125-145 ppm). The carbons of the pyrrolidine ring, particularly those bonded to the nitrogen and oxygen atoms, show characteristic chemical shifts that aid in the complete assignment of the molecule's structure.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Phenyl C (quaternary) ~143
Phenyl CH 125 - 129
C-5 ~70
C-3 ~65
C-2 ~55
C-4 ~40

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable. COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity of protons within the pyrrolidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretch of the secondary amine in the pyrrolidine ring typically appears in a similar region, sometimes overlapping with the O-H band. The C-H stretching vibrations of the aromatic phenyl ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring appear just below 3000 cm⁻¹. The C-O stretching vibration is typically found in the 1050-1200 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad
N-H (Amine) Stretching 3300 - 3500 Medium
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Aliphatic) Stretching 2850 - 3000 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₀H₁₃NO, 163.22 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule (H₂O) from the hydroxyl group, the loss of the phenyl group, or cleavage of the pyrrolidine ring. Analyzing these fragment ions helps to piece together the structure of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Possible Identity
[M]⁺ 163 Molecular Ion
[M-H₂O]⁺ 145 Loss of water
[M-C₆H₅]⁺ 86 Loss of phenyl group

Note: The observed fragmentation pattern can vary depending on the ionization technique used.

Applications of Spectroscopic Data in Structural Elucidation

The combination of NMR, IR, and MS data provides a comprehensive and unambiguous structural determination of this compound. IR spectroscopy confirms the presence of key functional groups (hydroxyl and amine). Mass spectrometry establishes the molecular weight and offers clues about the molecular formula and fragmentation. Finally, detailed 1D and 2D NMR experiments provide the precise connectivity and stereochemical arrangement of the atoms, leading to a complete and confident structural assignment. This multi-faceted spectroscopic approach is fundamental in synthetic chemistry to verify the identity and purity of newly synthesized compounds like this compound.

Advanced Applications and Future Research Directions

5-Phenylpyrrolidin-3-ol as a Versatile Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis, providing a robust scaffold for the construction of more intricate molecular architectures and as a precursor for various heterocyclic systems.

Scaffold for Complex Molecular Architectures

The inherent three-dimensional structure of the pyrrolidine (B122466) ring, a feature enhanced by the phenyl and hydroxyl substituents in this compound, makes it an ideal scaffold for exploring chemical space in drug design. researchgate.netnih.gov The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a greater degree of conformational flexibility compared to planar aromatic systems, which is a desirable trait for optimizing interactions with biological targets. nih.gov Medicinal chemists utilize such scaffolds to develop novel compounds with potential therapeutic applications. The strategic placement of the phenyl and hydroxyl groups on the pyrrolidine ring provides key anchor points for further chemical modifications, enabling the synthesis of a diverse library of compounds.

Precursor in Heterocyclic Synthesis

The functional groups present in this compound, namely the secondary amine, the hydroxyl group, and the phenyl ring, offer multiple reaction sites for its elaboration into a variety of other heterocyclic structures. The synthesis of fused heterocyclic compounds is a significant area of research in medicinal chemistry, as these systems are often found in potent pharmaceuticals. airo.co.in Methodologies such as cyclization reactions, ring-closing metathesis, and Diels-Alder reactions can be employed to construct fused ring systems starting from appropriately functionalized pyrrolidine precursors. airo.co.in For instance, the nitrogen atom of the pyrrolidine ring can participate in annulation reactions to form bicyclic systems, while the hydroxyl group can be converted into a suitable leaving group to facilitate intramolecular cyclizations. The development of tandem and multicomponent reactions involving pyrrolidine derivatives further expands the scope of accessible heterocyclic scaffolds. researchgate.nettaylorfrancis.com

Potential in Catalysis and Chiral Auxiliary Development

The chiral nature of this compound, which can exist as different stereoisomers, positions it as a promising candidate for applications in asymmetric catalysis, either as a chiral ligand for metal complexes or as a chiral auxiliary.

Chiral ligands are crucial for the enantioselective synthesis of molecules, a key consideration in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect. Pyrrolidine-based ligands have been successfully employed in a range of metal-catalyzed reactions. wisdomlib.orgresearchgate.netuwc.ac.za The nitrogen and oxygen atoms in this compound can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction. wisdomlib.orguwc.ac.za

Furthermore, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed, having served its purpose of inducing asymmetry. While specific applications of this compound as a chiral auxiliary are not yet extensively documented, its structural features are analogous to other successful chiral auxiliaries derived from amino alcohols.

Strategies for Further Functionalization and Analog Design

The development of new synthetic methodologies for the functionalization of existing molecular frameworks is a continuous effort in organic chemistry. For this compound, several strategies can be envisioned to create a diverse range of analogs with potentially enhanced or novel biological activities.

One of the most powerful modern techniques is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new functional groups. researchgate.netumich.edu This approach offers a more atom-economical and efficient way to modify a molecule compared to traditional methods that often require pre-functionalized starting materials. Research into the C-H functionalization of N-phenylpyrrolidine provides a precedent for the potential modification of the phenyl ring or the pyrrolidine core of this compound. researchgate.net Such modifications could include the introduction of various substituents to probe structure-activity relationships.

Moreover, the hydroxyl group can be a versatile handle for introducing a wide array of functionalities through esterification, etherification, or substitution reactions. The secondary amine can be N-alkylated or N-arylated to introduce further diversity. The modular design and synthesis of analogs based on the this compound scaffold can lead to the discovery of new chemical entities with tailored properties. taylorfrancis.com

Emerging Methodologies in Pyrrolidine Synthesis Research

The field of synthetic organic chemistry is constantly evolving, with the development of new and more efficient methods for the construction of key structural motifs like the pyrrolidine ring. Stereoselective synthesis is of paramount importance, and recent advances have focused on developing catalytic and enantioselective methods to access functionalized pyrrolidines. researchgate.netrsc.org

Recent research highlights several innovative approaches:

Photo-enzymatic cascades: A one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, demonstrating a sustainable approach to chiral α-functionalized phenylpyrrolidines. rsc.org

Catalytic enantioselective methods: The development of novel catalysts, including those based on earth-abundant metals and organocatalysts, continues to provide more efficient and selective routes to chiral pyrrolidines. researchgate.net

Domino and Multicomponent Reactions: These strategies allow for the construction of complex pyrrolidine structures in a single step from simple starting materials, increasing efficiency and reducing waste. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved yields and selectivity in the synthesis of pyrrolidine derivatives.

These emerging methodologies are expected to facilitate the synthesis of a wider range of this compound analogs and other highly functionalized pyrrolidines for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenylpyrrolidin-3-ol, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of this compound typically involves cyclization or functionalization of pyrrolidine precursors. For example, a pyridine-containing analog (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) is synthesized via catalytic coupling of pyrrolidine derivatives with aryl halides under controlled temperatures (40–80°C) and inert atmospheres. Purification via recrystallization or column chromatography ensures high purity . Key parameters include:

  • Catalysts : Palladium or nickel complexes for cross-coupling.
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Yield Optimization : Slow addition of reagents and pH control (neutral to slightly basic).

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., distinguishing hydroxyl and phenyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction : Resolves stereochemistry and hydrogen-bonding networks, critical for verifying the 3-ol configuration .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Pyrrolidin-3-ol derivatives exhibit activity in enzyme inhibition and receptor modulation. For example:

  • Enzyme Targets : Similar compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol interact with phosphotransferases or kinases, assessed via kinetic assays .
  • Receptor Binding : Fluorinated analogs (e.g., 5-fluoro-3-iodopyridin-2-ol) are screened using radioligand displacement assays .

Advanced Research Questions

Q. How do stereochemistry and substituent positioning influence the bioactivity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare enantiomers and positional isomers:

  • Stereochemical Impact : The (S)-enantiomer of 1-(pyridin-2-yl)pyrrolidin-3-ol shows higher receptor affinity than its (R)-counterpart, validated via chiral HPLC and circular dichroism .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine) at the 5-position enhances metabolic stability but may reduce solubility .

Q. How should researchers address contradictions in reported biological activity data for pyrrolidin-3-ol derivatives?

  • Methodological Answer : Contradictions arise from assay variability or impurities. Mitigation strategies include:

  • Replication : Independent validation across multiple labs using standardized protocols (e.g., OECD guidelines).
  • Meta-Analysis : Pooling data from studies like Gein et al. (2014) on pyrroline-2-ones to identify trends .
  • Purity Verification : Quantify impurities via HPLC and correlate with activity outliers .

Q. What computational tools predict the reactivity and synthetic feasibility of this compound?

  • Methodological Answer : AI-driven platforms (e.g., CAS Retrosynthesis Tool) use databases like Reaxys and Pistachio to propose routes:

  • Retrosynthesis Planning : Prioritizes one-step pathways using available precursors (e.g., phenylboronic acids) .
  • Docking Simulations : Predict binding modes to targets like hypoxanthine-guanine phosphoribosyltransferase .

Q. What green chemistry principles apply to the large-scale synthesis of this compound?

  • Methodological Answer : Sustainable synthesis strategies include:

  • Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst Recovery : Immobilize palladium on silica to reduce heavy metal waste .

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